Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile. The subsequent steps involve the introduction of the methylamino group and the esterification to form the final compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the methylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,3-triazol-1-yl)pentanoate: Similar structure but with a different triazole ring.
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)pentanoate |
InChI |
InChI=1S/C10H18N4O2/c1-8(14-7-12-6-13-14)5-10(2,11-3)9(15)16-4/h6-8,11H,5H2,1-4H3 |
InChI Key |
NZUHQWPNQLZNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)OC)NC)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.